molecular formula C16H16N6O2 B12270490 4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide

4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide

Cat. No.: B12270490
M. Wt: 324.34 g/mol
InChI Key: QPCCIIXTUFSBSJ-UHFFFAOYSA-N
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Description

4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including cyclization reactions involving hydrazines and β-diketones . The azetidinyl group is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridine-2-carboxamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of catalysts like Cu(II) in the presence of sodium ascorbate have been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for high affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide stands out due to its specific combination of structural elements, which confer unique biological activities and photophysical properties. This makes it a valuable compound for both scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H16N6O2

Molecular Weight

324.34 g/mol

IUPAC Name

4-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]oxypyridine-2-carboxamide

InChI

InChI=1S/C16H16N6O2/c1-10-6-15(22-14(20-10)3-5-19-22)21-8-12(9-21)24-11-2-4-18-13(7-11)16(17)23/h2-7,12H,8-9H2,1H3,(H2,17,23)

InChI Key

QPCCIIXTUFSBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CC(C3)OC4=CC(=NC=C4)C(=O)N

Origin of Product

United States

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